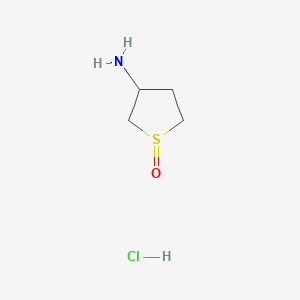

3-amino-1lambda4-thiolan-1-one hydrochloride, Mixture of isomers

Descripción

3-Amino-1λ⁴-thiolan-1-one hydrochloride is a sulfur-containing heterocyclic compound characterized by a thiolane (tetrahydrothiophene) ring system with an amino group and a ketone moiety. The hydrochloride salt form enhances its stability and solubility for pharmaceutical or synthetic applications. As a mixture of isomers, its stereochemical complexity may influence bioactivity, pharmacokinetics, and safety profiles.

Propiedades

IUPAC Name |

1-oxothiolan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NOS.ClH/c5-4-1-2-7(6)3-4;/h4H,1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMMMJCHVCJRNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)CC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Análisis De Reacciones Químicas

3-amino-1lambda4-thiolan-1-one hydrochloride, Mixture of isomers undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds similar to 3-amino-1lambda4-thiolan-1-one exhibit significant antimicrobial properties. Studies have shown that the thiol group can enhance the interaction with bacterial membranes, leading to increased efficacy against various pathogens .

2. Drug Development

The compound's structural characteristics make it a candidate for developing new pharmaceuticals. Its ability to form stable complexes with metal ions can be exploited in drug formulations aimed at targeting specific biological pathways .

3. Antioxidant Properties

Studies have highlighted the antioxidant potential of this compound, suggesting its use in formulations aimed at reducing oxidative stress in biological systems . This property is particularly relevant in developing treatments for conditions linked to oxidative damage.

Materials Science Applications

1. Nanotechnology

The compound can be utilized in the synthesis of nanoparticles due to its thiol functional group, which facilitates the formation of stable metal nanoparticles. These nanoparticles have applications in catalysis and as drug delivery systems .

2. Coatings and Films

In materials science, 3-amino-1lambda4-thiolan-1-one hydrochloride can be incorporated into polymer matrices to enhance mechanical properties and provide antimicrobial surfaces. This application is particularly relevant in medical devices and packaging materials .

Analytical Chemistry Applications

1. Chromatography

The compound's unique chemical properties allow it to be used as a derivatizing agent in chromatography, improving the detection and quantification of various analytes . Its ability to form stable derivatives enhances the sensitivity of analytical methods.

2. Spectroscopic Studies

Due to its distinct spectral features, 3-amino-1lambda4-thiolan-1-one hydrochloride is useful in spectroscopic studies for identifying other compounds through techniques such as NMR and IR spectroscopy .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth at low concentrations. | |

| Drug Development | Identified as a lead compound for further modifications targeting specific disease pathways. | |

| Nanoparticle Synthesis | Successfully synthesized gold nanoparticles with enhanced stability and functionality for biomedical applications. |

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

Key Observations :

Key Observations :

Regulatory and Handling Considerations

Key Observations :

- All compounds degrade upon exposure to strong oxidizers, releasing hazardous gases (e.g., HCl, CO) .

Actividad Biológica

3-Amino-1lambda4-thiolan-1-one hydrochloride, a compound with the CAS number 1354957-73-5, is a member of the thiolane family, characterized by its unique structural properties and biological activities. This compound is of particular interest due to its potential therapeutic applications, which stem from the biological activities associated with its structural analogs, particularly those containing thiadiazole moieties.

- IUPAC Name : 1-oxidotetrahydro-3-thienylamine hydrochloride

- Molecular Formula : C₄H₉NOS·HCl

- Molecular Weight : Approximately 155.65 g/mol

- Purity : ≥95%

Biological Activities

The biological activities of 3-amino-1lambda4-thiolan-1-one hydrochloride can be attributed to its structural features that allow interaction with various biological targets. The compound exhibits a range of pharmacological effects, including:

- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various pathogens, suggesting that this compound may also possess similar effects.

- Antioxidant Properties : Thiol-containing compounds are often associated with antioxidant activity, which could provide protective effects against oxidative stress.

- Neuroprotective Effects : Some derivatives have shown potential in neuroprotection, possibly through modulation of neurotransmitter systems or reduction of neuroinflammation.

Structure-Activity Relationship (SAR)

The presence of the thiolane ring and amino group in the structure is crucial for its biological activity. The electron-deficient nature of the 1,3,4-thiadiazole ring enhances its reactivity and interaction with biomolecules. The following table summarizes key structural features and their associated biological activities.

| Structural Feature | Biological Activity | Reference |

|---|---|---|

| Thiolane Ring | Antimicrobial | |

| Amino Group | Neuroprotective | |

| 1,3,4-Thiadiazole Moiety | Antioxidant and Antimicrobial |

Case Studies and Research Findings

Recent studies have explored the biological potential of compounds related to 3-amino-1lambda4-thiolan-1-one hydrochloride. For instance:

- Antimicrobial Efficacy : A study demonstrated that derivatives of 1,3,4-thiadiazole exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membranes .

- Neuroprotective Mechanism : Another investigation highlighted that certain thiol-containing compounds could inhibit neuroinflammatory pathways in models of neurodegeneration, suggesting a protective role for similar structures .

Pharmacological Applications

Given its promising biological activities, 3-amino-1lambda4-thiolan-1-one hydrochloride could be explored for various therapeutic applications:

- Antimicrobial Agents : Development as a novel class of antibiotics.

- Neuroprotective Drugs : Potential use in treating neurodegenerative diseases.

Métodos De Preparación

Preparation Methods

Several synthetic routes have been developed for preparing 3-amino-1lambda4-thiolan-1-one hydrochloride, focusing on different starting materials and reaction conditions. The main approaches include multi-step syntheses from sulfur-containing precursors, reactions involving hydrazinecarboximidamide derivatives, and alternative transformations using commercially available reagents.

Preparation via Hydrazinecarboximidamide Derivatives and Sulfur Sources

One of the prominent methods involves the reaction of hydrazinecarboximidamide derivatives with sulfur-containing reagents under controlled conditions to form the thiolane ring with the amino group. This approach is favored for its convergent synthesis pathway and ability to introduce functional group variations.

- React hydrazinecarboximidamide derivatives with sulfur sources (e.g., elemental sulfur or sulfur-containing reagents) in a solvent system under controlled temperature.

- Cyclization occurs to form the thiolane ring bearing the amino group.

- Isolation and purification yield the target compound, often as a mixture of isomers.

This method benefits from relatively mild conditions and the ability to tailor substituents on the ring by modifying the hydrazinecarboximidamide precursor.

Multi-Step Synthetic Pathways from Amino Thietanes or Sulfur-Containing Precursors

Alternative routes utilize amino thietanes or other sulfur-containing precursors as starting materials. These methods generally involve:

- Functionalization of the thietane ring to introduce the sulfinyl group (lambda4 sulfur oxidation state).

- Amination steps to install the amino substituent at the 3-position.

- Use of oxidation or reduction reactions to achieve the desired oxidation state on sulfur.

- Final purification to obtain the hydrochloride salt form.

These pathways are more complex but allow for stereochemical control and scalability in industrial settings.

Comparative Data Table of Preparation Methods

| Method Type | Starting Materials | Key Reaction Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|---|

| Hydrazinecarboximidamide + Sulfur | Hydrazinecarboximidamide derivatives + sulfur source | Controlled temperature, solvent system | 60-75 | Convergent synthesis, functional group flexibility | Mixture of isomers formed |

| Multi-step from Amino Thietanes | Amino thietanes, oxidants, amination agents | Oxidation, amination, purification steps | 50-70 | Stereochemical control, scalable | More complex, longer synthesis |

| Direct Amination & Oxidation | Commercial thiolan-1-one derivatives | Mild oxidants, amination reagents | 65-80 | Operationally simple, cost-effective | Suitable for industrial production |

Research Findings and Optimization Notes

- Reaction conditions such as temperature, solvent choice, and pH significantly influence yield and isomeric composition.

- Use of mild oxidants (e.g., hydrogen peroxide with catalysts) enables selective oxidation of sulfur to the lambda4 oxidation state without overoxidation.

- Amination steps benefit from the presence of bases or catalysts to facilitate nucleophilic substitution.

- Purification typically involves recrystallization from ethyl acetate or similar solvents to isolate the hydrochloride salt.

- The mixture of isomers can be influenced by reaction kinetics and thermodynamics, with some methods favoring certain stereoisomers.

Q & A

Basic: What are the recommended synthetic routes for 3-amino-1λ⁴-thiolan-1-one hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer:

Synthesis typically involves functionalizing thiolane derivatives with amino groups under controlled conditions. A common approach is the reduction of nitro intermediates or nucleophilic substitution reactions. For example:

- Step 1: React thiolane-1-one derivatives with nitrating agents (e.g., HNO₃/H₂SO₄) to introduce a nitro group.

- Step 2: Reduce the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C, H₂) or sodium borohydride in acidic media .

- Optimization: Reaction efficiency depends on solvent polarity (e.g., THF or DMF), temperature (room temp. vs. reflux), and stoichiometry of reducing agents. Monitoring via TLC (hexane/ethyl acetate gradients) ensures reaction completion .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H-NMR to confirm amine proton environments (δ 1.5–3.0 ppm) and sulfur-oxygen bonding patterns. ¹³C-NMR identifies carbonyl (C=O) and thiolane ring carbons .

- Mass Spectrometry (ESI-MS): Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine and sulfur .

- Thin-Layer Chromatography (TLC): Monitor reaction progress using silica gel plates and UV visualization. Adjust solvent ratios (hexane:ethyl acetate) to resolve polar impurities .

Basic: How should researchers handle and store this compound to maintain stability?

Methodological Answer:

- Handling: Use inert atmospheres (N₂/Ar) to prevent oxidation of the amine group. Wear PPE (gloves, goggles) due to hydrochloride salt irritancy .

- Storage: Store at –20°C in amber vials with desiccants (silica gel) to avoid hydrolysis of the thiolane ring. Confirm stability via periodic NMR analysis .

Advanced: What strategies are effective for separating and characterizing the isomers in this mixture?

Methodological Answer:

- Chiral Chromatography: Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and polar mobile phases (e.g., ethanol/heptane) .

- Diastereomeric Salt Formation: Treat the mixture with chiral resolving agents (e.g., di-p-toluoyltartaric acid) to precipitate individual isomers. Recrystallize in ethanol/water for purity .

- Dynamic NMR: Analyze isomerization kinetics at variable temperatures (e.g., –40°C to 25°C) to distinguish interconverting isomers .

Advanced: How can researchers investigate the reaction mechanisms involving this compound?

Methodological Answer:

- Isotopic Labeling: Introduce deuterium at the amine group to track hydrogen transfer during reactions (e.g., reductive amination) via mass spectrometry .

- Computational Modeling: Use DFT calculations (e.g., Gaussian 09) to simulate transition states in nucleophilic substitution reactions, focusing on sulfur’s hypervalent bonding .

- Kinetic Studies: Monitor reaction rates under varying pH and solvent conditions. For example, the hydrochloride’s solubility in polar aprotic solvents (DMF) may accelerate SN2 pathways .

Advanced: What approaches resolve contradictions in experimental data related to its stability?

Methodological Answer:

- Controlled Degradation Studies: Expose the compound to stressors (heat, light, humidity) and analyze degradation products via LC-MS. Compare results to ICH guidelines for forced degradation .

- Replicate Experiments: Conduct parallel syntheses under identical conditions to identify batch-specific variability. Use statistical tools (e.g., ANOVA) to assess significance of outliers .

- Cross-Validation: Compare NMR and X-ray crystallography data (if single crystals are obtainable) to confirm structural assignments and rule out polymorphic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.